molecular formula C10H14ClN B1424493 2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 13943-76-5

2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1424493
CAS No.: 13943-76-5
M. Wt: 183.68 g/mol
InChI Key: VOUOYFBPJNPFMX-UHFFFAOYSA-N
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Description

2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with the molecular formula C9H11N.HCl . It is also known as 2,3-Dihydro-1H-inden-1-amine hydrochloride .


Physical and Chemical Properties Analysis

The compound is a white to off-white solid . It has a melting point of 245-247 °C (lit.) . It is soluble in DMSO and methanol to a certain extent .

Scientific Research Applications

Metabolism Studies

2-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride has been studied for its metabolic fate. A study focused on the in vitro and in vivo metabolism of related compounds, 2-aminoindane and N-methyl-2-aminoindane, revealing insights into how they are metabolized in the human body. The research found that 2-AI was left unmetabolized, while NM-2-AI formed various metabolites, indicating the compound's complex metabolic pathways (Manier, Felske, Eckstein, & Meyer, 2019).

Dopamine Receptors Ligands

Another study involved synthesizing and evaluating derivatives of 2,3-dihydro-1H-indene for their affinity at dopamine D1 and D2 receptors. This research is significant as it helps in understanding the interaction of such compounds with central nervous system receptors, potentially leading to the development of new drugs targeting these receptors (Claudi, Cingolani, Di Stefano, Giorgioni, Amenta, Barili, Ferrari, Giuliani, 1996).

Synthesis and Chemical Properties

The synthesis of derivatives of 2,3-dihydro-1H-inden-1-amine hydrochloride has been an area of interest. A study outlined an efficient and economical synthesis process for a derivative, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, demonstrating the compound's potential in various applications, including pharmaceuticals and chemical research (Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006).

Corrosion Inhibition

Research has also explored the use of amine derivatives, including 2,3-dihydro-1H-inden-1-amine, as corrosion inhibitors. These studies focus on how these compounds can protect metals from corrosion, a significant concern in industrial settings (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Anticancer Activity

Compounds derived from 2,3-dihydro-1H-inden-1-amine have been studied for their potential anticancer activity. Such research is crucial in the ongoing search for new and effective cancer treatments. Studies have synthesized various derivatives and evaluated their effectiveness against different cancer cell lines, providing insights into their potential therapeutic applications (Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018).

Safety and Hazards

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . It should be stored in a cool, dry place under an inert atmosphere .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-6-8-4-2-3-5-9(8)10(7)11;/h2-5,7,10H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUOYFBPJNPFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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